1,9-Difluoro-1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxane
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Overview
Description
1,9-Difluoro-1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxane is an organosilicon compound with the molecular formula C10H30F2O4Si5 It belongs to the chemical family of siloxanes, which are known for their unique properties such as thermal stability, hydrophobicity, and flexibility
Preparation Methods
The synthesis of 1,9-Difluoro-1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxane typically involves the reaction of appropriate silane precursors under controlled conditions. One common method is the hydrosilylation reaction, where a silane compound reacts with a fluorinated olefin in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include an inert atmosphere, moderate temperatures, and specific solvents to ensure high yield and purity .
Industrial production methods may involve continuous flow processes to scale up the synthesis while maintaining the desired product quality. These methods often utilize advanced catalytic systems and optimized reaction parameters to achieve efficient and cost-effective production .
Chemical Reactions Analysis
1,9-Difluoro-1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized siloxanes .
Scientific Research Applications
1,9-Difluoro-1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and coatings.
Biology: The compound is utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Research is ongoing to explore its potential in medical imaging and diagnostic applications.
Industry: It is used in the production of specialty chemicals, lubricants, and sealants.
Mechanism of Action
The mechanism of action of 1,9-Difluoro-1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxane involves its interaction with molecular targets through its siloxane backbone and fluorine atoms. The compound can form stable complexes with various substrates, influencing their chemical and physical properties. The pathways involved in its action include:
Hydrophobic interactions: The hydrophobic nature of the siloxane backbone allows the compound to interact with hydrophobic regions of biomolecules, affecting their stability and function.
Electrostatic interactions: The presence of fluorine atoms can lead to electrostatic interactions with positively charged regions of molecules, influencing their reactivity and binding affinity.
Comparison with Similar Compounds
1,9-Difluoro-1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxane can be compared with other similar compounds, such as:
1,1,3,3,5,5,7,7,9,9-Decamethylpentasiloxane: This compound lacks the fluorine atoms, resulting in different chemical reactivity and physical properties.
Octamethylcyclotetrasiloxane: A cyclic siloxane with different structural and chemical characteristics, used in various industrial applications.
Hexamethyldisiloxane: A smaller siloxane compound with distinct properties and applications.
The uniqueness of this compound lies in its combination of fluorine atoms and siloxane backbone, providing a unique set of properties that are advantageous for specific applications.
Properties
CAS No. |
61979-46-2 |
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Molecular Formula |
C10H30F2O4Si5 |
Molecular Weight |
392.76 g/mol |
IUPAC Name |
bis[[[fluoro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane |
InChI |
InChI=1S/C10H30F2O4Si5/c1-17(2,11)13-19(5,6)15-21(9,10)16-20(7,8)14-18(3,4)12/h1-10H3 |
InChI Key |
LDESHMAZCRXLIG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(O[Si](C)(C)O[Si](C)(C)F)O[Si](C)(C)O[Si](C)(C)F |
Origin of Product |
United States |
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